Cas no 83696-97-3 (3-methyl-1H-Indol-6-amine)
3-methyl-1H-Indol-6-amine Chemical and Physical Properties
Names and Identifiers
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- 1H-Indol-6-aMine, 3-Methyl-
- 3-methyl-1H-Indol-6-amine
- 3-methyl-6-aminoindole
- C9H10N2
- 3-methyl-1H-indol-6-ylamine
- A864235
- MFCD12924159
- AKOS006341765
- SB14933
- AS-50944
- P11526
- 83696-97-3
- CS-0051276
- SCHEMBL395010
- MRBCJYBSVUJBOX-UHFFFAOYSA-N
- DB-304787
-
- MDL: MFCD12924159
- Inchi: 1S/C9H10N2/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-5,11H,10H2,1H3
- InChI Key: MRBCJYBSVUJBOX-UHFFFAOYSA-N
- SMILES: N1C=C(C)C2C=CC(=CC1=2)N
Computed Properties
- Exact Mass: 146.084398327g/mol
- Monoisotopic Mass: 146.084398327g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 41.8Ų
3-methyl-1H-Indol-6-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM236892-1g |
3-Methyl-1H-indol-6-amine |
83696-97-3 | 95% | 1g |
$685 | 2021-08-04 | |
| TRC | M780565-10mg |
3-methyl-1H-indol-6-amine |
83696-97-3 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M780565-50mg |
3-methyl-1H-indol-6-amine |
83696-97-3 | 50mg |
$ 160.00 | 2022-06-03 | ||
| TRC | M780565-100mg |
3-methyl-1H-indol-6-amine |
83696-97-3 | 100mg |
$ 230.00 | 2022-06-03 | ||
| Chemenu | CM236892-250mg |
3-Methyl-1H-indol-6-amine |
83696-97-3 | 95% | 250mg |
$289 | 2023-02-01 | |
| Chemenu | CM236892-1g |
3-Methyl-1H-indol-6-amine |
83696-97-3 | 95% | 1g |
$641 | 2023-02-01 | |
| Alichem | A199009178-1g |
3-Methyl-1H-indol-6-amine |
83696-97-3 | 95% | 1g |
$784.31 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M177559-500mg |
3-methyl-1H-Indol-6-amine |
83696-97-3 | 97% | 500mg |
¥11662.90 | 2023-09-01 | |
| eNovation Chemicals LLC | D497559-100mg |
3-methyl-1H-indol-6-amine |
83696-97-3 | 97% | 100mg |
$230 | 2024-07-21 | |
| eNovation Chemicals LLC | D497559-250MG |
3-methyl-1H-indol-6-amine |
83696-97-3 | 97% | 250mg |
$350 | 2024-07-21 |
3-methyl-1H-Indol-6-amine Suppliers
3-methyl-1H-Indol-6-amine Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 3-methyl-1H-Indol-6-amine
Exploring the Versatile Applications and Properties of 3-methyl-1H-Indol-6-amine (CAS No. 83696-97-3)
3-methyl-1H-Indol-6-amine, with the CAS number 83696-97-3, is a fascinating indole derivative that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and materials science. This compound, also known as 6-amino-3-methylindole, features a unique molecular structure that combines an indole core with a methyl group at the 3-position and an amino group at the 6-position. Its structural characteristics make it a valuable intermediate in organic synthesis and drug discovery.
The growing interest in 3-methyl-1H-Indol-6-amine can be attributed to its potential applications in developing novel therapeutic agents. Researchers are particularly intrigued by its role as a building block for serotonin receptor modulators and other neurologically active compounds. In recent years, the compound has been explored for its possible use in addressing neurological disorders, which aligns with current healthcare trends focusing on mental wellness and brain health.
From a chemical perspective, 3-methyl-1H-Indol-6-amine exhibits interesting properties that make it valuable for various synthetic applications. The presence of both electron-donating groups (methyl and amino) on the indole ring creates unique electronic effects that influence its reactivity. This characteristic has led to its use in the development of fluorescent probes and organic electronic materials, areas that are currently experiencing rapid growth due to advancements in optoelectronic technologies.
The compound's significance extends to the field of agrochemical research, where it serves as a precursor for developing novel plant growth regulators and pest control agents. With increasing global focus on sustainable agriculture and food security, the demand for innovative chemical solutions in this sector continues to rise. 3-methyl-1H-Indol-6-amine derivatives are being investigated for their potential to enhance crop yields while minimizing environmental impact.
Recent advancements in green chemistry have also brought attention to 3-methyl-1H-Indol-6-amine as researchers explore more sustainable synthetic routes for its production. The development of catalytic methods and biocatalytic processes for indole derivatives aligns with the chemical industry's shift toward environmentally friendly manufacturing practices. This focus on sustainability responds to growing consumer and regulatory demands for eco-conscious chemical products.
In the materials science domain, 3-methyl-1H-Indol-6-amine has shown promise in the development of advanced polymers and functional materials. Its ability to participate in various polymerization reactions while imparting specific properties to the resulting materials makes it valuable for creating high-performance coatings and specialty adhesives. These applications are particularly relevant in industries such as automotive, aerospace, and electronics, where material performance is critical.
The analytical characterization of 3-methyl-1H-Indol-6-amine presents interesting challenges and opportunities for researchers. Modern techniques such as high-resolution mass spectrometry and multidimensional NMR spectroscopy are employed to study its structure and purity. These analytical methods are crucial for quality control in industrial applications and for understanding the compound's behavior in various chemical environments.
Market trends indicate growing interest in specialty indole derivatives like 3-methyl-1H-Indol-6-amine, particularly in the pharmaceutical intermediates sector. The compound's versatility and the expanding applications of indole-based molecules in drug development contribute to its commercial significance. Industry analysts predict steady growth in demand for such fine chemicals as research into targeted therapies and precision medicine continues to advance.
From a regulatory perspective, 3-methyl-1H-Indol-6-amine is subject to standard chemical safety protocols, with researchers and manufacturers required to follow established guidelines for its handling and storage. Proper material safety data sheets (MSDS) are available for this compound, providing essential information about its properties and recommended safety measures. These protocols ensure that the compound can be used safely in various research and industrial applications.
Looking to the future, 3-methyl-1H-Indol-6-amine is poised to play an increasingly important role in multiple scientific and industrial domains. Its unique structural features and diverse reactivity make it a valuable tool for chemists working on molecular design and drug discovery. As research continues to uncover new applications for this compound, its significance in both academic and industrial settings is likely to grow, contributing to advancements in healthcare, agriculture, and materials science.
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